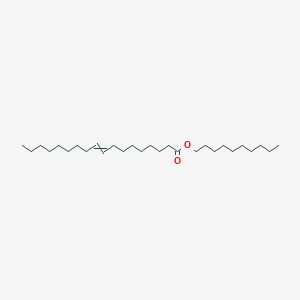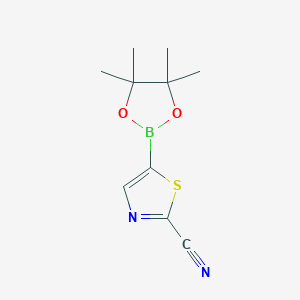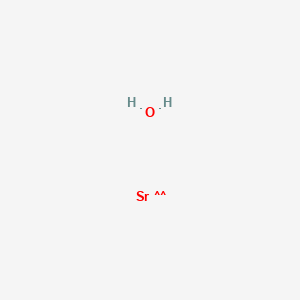
Hydrate strontium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrate strontium refers to compounds where strontium ions are associated with water molecules. These compounds are typically formed when strontium salts, such as strontium chloride or strontium hydroxide, interact with water. The water molecules are incorporated into the crystal structure of the strontium compound, resulting in a hydrated form. This compound compounds are of significant interest due to their unique properties and various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrate strontium compounds can be synthesized through several methods. One common method involves the hydration of strontium oxide (SrO) under controlled conditions. For example, strontium hydroxide (Sr(OH)₂) can be prepared by hydrating strontium oxide under pressure at elevated temperatures . Another method involves the reaction of strontium salts, such as strontium chloride (SrCl₂), with water to form hydrated strontium compounds.
Industrial Production Methods
In industrial settings, hydrated strontium compounds are often produced through large-scale chemical processes. For instance, strontium silicates can be prepared by reacting silica hydrogel with strontium chloride in an aqueous medium . The reaction is typically carried out under atmospheric pressure and involves stirring the mixture at elevated temperatures to yield hydrated strontium silicate species.
Análisis De Reacciones Químicas
Types of Reactions
Hydrate strontium compounds undergo various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between species. For example, strontium hydroxide can undergo oxidation to form strontium carbonate.
Substitution Reactions: In these reactions, one or more atoms in a molecule are replaced by other atoms. For instance, strontium chloride can react with sodium hydroxide to form strontium hydroxide and sodium chloride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include:
Water (H₂O): Used to this compound salts.
Sodium Hydroxide (NaOH): Used in substitution reactions to form strontium hydroxide.
Silica Hydrogel: Used in the preparation of hydrated strontium silicates.
Major Products Formed
The major products formed from reactions involving this compound compounds include:
Strontium Hydroxide (Sr(OH)₂): Formed from the hydration of strontium oxide.
Strontium Silicates: Formed from the reaction of strontium chloride with silica hydrogel.
Aplicaciones Científicas De Investigación
Hydrate strontium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as precursors in the synthesis of other strontium compounds and as reagents in various chemical reactions.
Medicine: Investigated for their potential therapeutic applications, such as in the treatment of osteoporosis.
Industry: Used in the production of phosphors, ceramics, and other materials.
Mecanismo De Acción
The mechanism of action of hydrate strontium compounds varies depending on their specific application. For example, in dental applications, strontium ions in strontium chloride toothpaste formulations relieve pain and sensitivity by blocking fluid flow in dentinal tubules . In biological systems, strontium ions can bind to proteins and form complexes with various inorganic anions, such as carbonate and phosphate .
Comparación Con Compuestos Similares
Hydrate strontium compounds can be compared with other hydrated metal ions, such as:
Hydrated Calcium Compounds: Similar to strontium, calcium can form hydrated compounds with water molecules. strontium compounds often exhibit different chemical and physical properties due to the larger ionic radius of strontium.
Hydrated Magnesium Compounds: Magnesium also forms hydrated compounds, but these compounds typically have different solubility and stability characteristics compared to strontium compounds.
Propiedades
Fórmula molecular |
H2OSr |
|---|---|
Peso molecular |
105.64 g/mol |
InChI |
InChI=1S/H2O.Sr/h1H2; |
Clave InChI |
DDGDWXGKPCHUCI-UHFFFAOYSA-N |
SMILES canónico |
O.[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
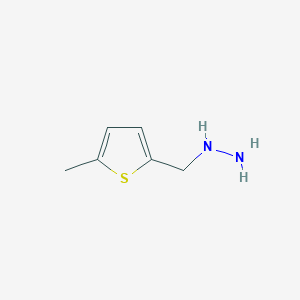
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
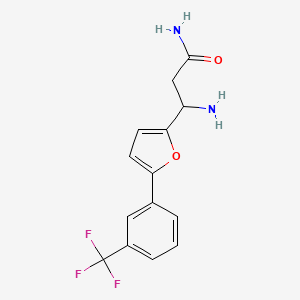
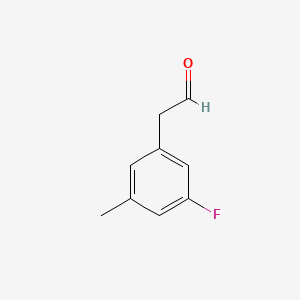
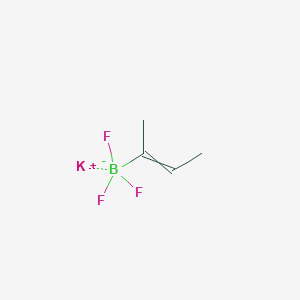
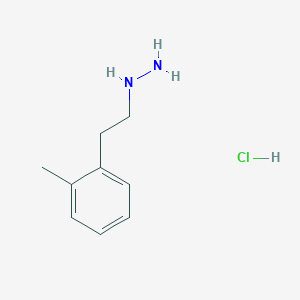
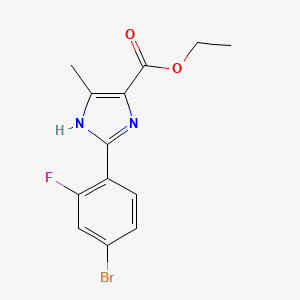
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)

